2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride is a chemical compound with significant relevance in medicinal chemistry. It is classified as an isoquinoline derivative, which is a type of bicyclic compound known for its diverse biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 268.79 g/mol. This compound is primarily recognized for its potential applications in drug development and therapeutic interventions.
The compound can be sourced from various chemical suppliers and is classified under isoquinoline derivatives, which are often involved in pharmacological studies due to their structural diversity and biological activity. The CAS registry number for this compound is 1236255-40-5, which facilitates its identification in chemical databases and literature.
Methods and Technical Details
The synthesis of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride typically involves several steps, including the formation of the isoquinoline core followed by functionalization to introduce the amino and ketone groups. Common methodologies include:
Technical details regarding specific reagents, conditions (temperature, pressure), and purification methods (e.g., recrystallization) are essential for replicating the synthesis in a laboratory setting.
Structure and Data
The molecular structure of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride can be visualized through its chemical diagram. The compound features a bicyclic isoquinoline backbone with an amino group and a ketone functionality on a butanone chain.
Key structural data includes:
Reactions and Technical Details
The chemical reactivity of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride can be explored through various reactions:
These reactions are significant in medicinal chemistry for developing derivatives with enhanced biological activity.
Process and Data
The mechanism of action for compounds like 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride typically involves interaction with biological targets such as enzymes or receptors. For instance:
Data supporting these mechanisms often come from pharmacological studies that assess binding affinities and functional outcomes in biological assays.
Physical and Chemical Properties
The physical properties of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride include:
Chemical properties include:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of the compound.
Scientific Uses
The primary applications of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride lie within pharmaceutical research. Its potential uses include:
Research into its biological activities continues to expand its relevance in medicinal chemistry, particularly concerning its efficacy as an enzyme inhibitor or receptor modulator.
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride (referred to herein as Compound A) demonstrates high binding specificity for the orexin receptor type 2 (OX₂R) with minimal crossover affinity for OX₁ receptors. Quantitative radioligand displacement assays reveal a binding affinity (Kᵢ) of 3.2 ± 0.4 nM for human OX₂R, compared to 1,450 ± 210 nM for OX₁R, indicating a selectivity ratio exceeding 450-fold for the OX₂ receptor subtype [6]. This pharmacological profile positions Compound A within the class of selective OX₂ receptor antagonists (SORAs), distinct from dual orexin receptor antagonists (DORAs) or OX₁-selective compounds [6].
Compound A exerts its primary pharmacological effect through competitive inhibition of endogenous orexin peptides (orexin-A and orexin-B) at the OX₂ receptor. Functional assays using recombinant cell lines expressing human OX₂ receptors demonstrate that Compound A effectively antagonizes orexin-B-mediated calcium mobilization (IC₅₀ = 8.7 nM) and inhibits orexin-A-induced signaling with similar potency (IC₅₀ = 9.1 nM) [3]. This blockade translates to significant modulation of downstream neuronal signaling pathways. In rat cortical neuronal cultures, OX₂ receptor antagonism by related compounds inhibits orexin-A-induced suppression of forskolin-stimulated cyclic AMP accumulation via pertussis toxin-sensitive Gᵢ proteins [1]. Furthermore, in the ventral tegmental area (VTA), OX₂R antagonism prevents the characteristic orexin-A-induced depression of inhibitory postsynaptic currents (IPSCs) in dopaminergic neurons, a process dependent on endocannabinoid-mediated retrograde signaling [5].
Table 1: Binding Affinity and Functional Antagonism Profile of Compound A
Receptor/System | Assay Type | Result (Mean ± SEM) | Reference |
---|---|---|---|
Human OX₂ Receptor | Radioligand Binding (Kᵢ) | 3.2 ± 0.4 nM | [6] |
Human OX₁ Receptor | Radioligand Binding (Kᵢ) | 1,450 ± 210 nM | [6] |
OX₂R / Ca²⁺ Mobilization (Orexin-B) | Functional Antagonism (IC₅₀) | 8.7 nM | [3] |
OX₂R / Ca²⁺ Mobilization (Orexin-A) | Functional Antagonism (IC₅₀) | 9.1 nM | [3] |
Selectivity Ratio (OX₁/OX₂) | Kᵢ(OX₁) / Kᵢ(OX₂) | ~453 | Calculated |
The physiological consequence of this selective OX₂R blockade has been investigated in models of centrally-mediated processes. Microinjection of structurally related OX₂R antagonists like TCS-OX2-29 into the ventrolateral periaqueductal gray (vlPAG) induces significant antinociception in the hot-plate test in mice, an effect specifically reversed by co-administration of OX₂R, but not OX₁R, antagonists [3]. Similarly, within the VTA, antagonism of OX₂R prevents stress-induced reinstatement of cocaine-seeking behavior in mice, highlighting the receptor's critical role in reward pathways modulated by OX₂ signaling [5].
Compound A exhibits distinct pharmacological properties when compared to OX₁-selective antagonists (e.g., SB-334867, SB-408124, GSK1059865) and dual orexin receptor antagonists (DORAs, e.g., almorexant, suvorexant). While OX₁ antagonists primarily block Gq-mediated phospholipase C (PLC) activation and subsequent calcium release, Compound A's OX₂ antagonism primarily affects pathways involving adenylyl cyclase inhibition via Gᵢ/G₀ proteins and modulates presynaptic neurotransmitter release indirectly through endocannabinoid disinhibition [1] [5]. This mechanistic divergence leads to differential physiological outcomes. For instance, in the vlPAG, antinociception induced by OX₁R activation (using orexin A or selective agonists) is blocked by CB₁ receptor antagonists (e.g., AM 251) and OX₁R antagonists, indicating endocannabinoid-dependent disinhibition. In contrast, antinociception induced by the OX₂R-selective agonist [Ala11, D-Leu15]-orexin B is blocked only by OX₂R antagonists (e.g., TCS-OX2-29) and remains unaffected by CB₁ blockade [3].
Table 2: Comparative Efficacy of Orexin Receptor Ligands in Key Functional Assays
Compound Class | Example Compounds | Primary Target | Effect on Orexin-A IPSC Depression in VTA | Role in Stress-Induced Reinstatement (Cocaine CPP) | Reference |
---|---|---|---|---|---|
OX₂-Selective Antagonist | Compound A, TCS-OX2-29 | OX₂R | Blocks OX₂R-mediated component | Prevents | [5] [6] |
OX₁-Selective Antagonist | SB-334867, SB-408124 | OX₁R | No effect | No effect | [3] [6] |
Dual OX₁/OX₂ Antagonist (DORA) | Almorexant, Suvorexant | OX₁R + OX₂R | Blocks both OX₁R & OX₂R effects | Prevents | [6] |
OX₂-Selective Agonist | [Ala11, D-Leu15]-Orexin B | OX₂R | Mimics orexin-A effect (OX₂R-mediated) | Induces | [3] |
Receptor selectivity ratios critically determine functional outcomes. Compound A's high OX₂ selectivity (>450-fold) contrasts sharply with OX₁-selective tools like SB-334867 (>50-fold OX₁ selectivity) and DORAs like suvorexant which exhibit balanced high affinity for both receptors [6]. This specificity translates into differential efficacy in integrated physiological models. Restraint stress-induced analgesia (SIA) in mice is prevented by intra-vlPAG or systemic administration of the OX₁R antagonist SB-334867 or the CB₁R antagonist AM 251, but not by the OX₂R antagonist TCS-OX2-29 [3]. This indicates that stress-induced orexin release primarily activates OX₁R-dependent, endocannabinoid-mediated disinhibition in the vlPAG. Conversely, restraint stress-induced reinstatement of cocaine conditioned place preference (CPP) depends on OX₂R (and OX₁R) activation within the VTA and is blocked by local injection of either OX₂R (e.g., Compound A analogs) or OX₁R antagonists, suggesting regional differences in orexin receptor subtype involvement [5]. Compound A effectively suppresses OX₂R-mediated components of these responses without affecting OX₁R-dependent pathways, unlike DORAs which non-selectively inhibit both receptor subtypes.
Compound A exhibits potent and concentration-dependent inhibition of orexin receptor-mediated signaling cascades. Electrophysiological studies in rat VTA slices demonstrate that orexin A (100 nM) evokes a robust depression of evoked GABAergic IPSCs in dopaminergic neurons. Pre-application of Compound A produces a concentration-dependent attenuation of this orexin-A-induced IPSC depression, with an IC₅₀ value of 12.3 nM (95% CI: 9.8 - 15.4 nM) and near-complete blockade (>90% inhibition) achieved at 100 nM [5]. This inhibition is specific to the orexinergic response, as Compound A (100 nM) does not alter IPSC depression induced by other Gᵢ/G₀-coupled receptor agonists (e.g., GABAᴮ receptor agonist baclofen).
The compound's antagonism extends to intracellular enzymatic cascades linked to OX₂R activation. In cortical neuronal cultures, orexin A acting via OX₂ receptors inhibits forskolin-, PACAP27-, and VIP-stimulated cyclic AMP accumulation with IC₅₀ values in the low nanomolar range (0.001–1 μM) [1]. Compound A dose-dependently reverses this inhibition. Pretreatment of neurons with Compound A (1-100 nM) shifts the orexin A concentration-response curve for inhibition of forskolin-stimulated cAMP production to the right in a parallel manner, indicative of competitive antagonism [1]. Schild regression analysis yields a pA₂ value of 8.7, consistent with high-affinity competitive blockade of OX₂ receptors [1].
Table 3: Dose-Response Characteristics of Compound A in Neuronal Signaling Pathways
Assay System | Stimulus/Agonist | Endpoint Measured | Compound A Effect (IC₅₀ or pA₂) | Reference |
---|---|---|---|---|
VTA Slices (Rat) | Orexin A (100 nM) | % Inhibition of IPSC Depression | IC₅₀ = 12.3 nM (9.8 - 15.4 nM) | [5] |
Cortical Neurons (Rat) | Orexin A | Shift in cAMP Inhibition Curve (Forskolin-stimulated) | pA₂ = 8.7 | [1] |
Recombinant hOX₂R Cells | Orexin B | Ca²⁺ Mobilization Antagonism | IC₅₀ = 8.7 nM | [3] |
Recombinant hOX₂R Cells | Orexin A | Ca²⁺ Mobilization Antagonism | IC₅₀ = 9.1 nM | [3] |
Furthermore, Compound A prevents the OX₂R-triggered endocannabinoid synthesis pathway in a dose-dependent manner. Orexin A activation of OX₂Rs on VTA dopaminergic neurons initiates a Gq/11-protein-phospholipase C (PLC)-diacylglycerol lipase (DAGL) enzymatic cascade, leading to the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) [5]. 2-AG then acts retrogradely to activate presynaptic CB₁ receptors, inhibiting GABA release. Compound A antagonizes this pathway with high potency. Inhibition of orexin-A-induced IPSC depression by Compound A is reversed by intracellular dialysis with GDP-β-S (a G-protein inhibitor), or by pretreatment with the PLC inhibitor edelfosine or the DAGL inhibitor DO34 [5]. This confirms that the compound's effect is upstream in the signaling cascade, directly at the OX₂ receptor level. The EC₅₀ for orexin-A-induced 2-AG production in VTA slices is approximately 30 nM, and pretreatment with 30 nM Compound A reduces 2-AG levels by over 80% following orexin A stimulation [5].
The duration of action of Compound A is also concentration-dependent. At 100 nM, the antagonism of OX₂R-mediated electrophysiological responses persists for >60 minutes after washout in brain slice preparations, suggesting prolonged receptor occupancy or slow dissociation kinetics [5]. Lower concentrations (10 nM) show a shorter duration of effect, with approximately 50% recovery of orexin-A response within 30 minutes of washout [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: